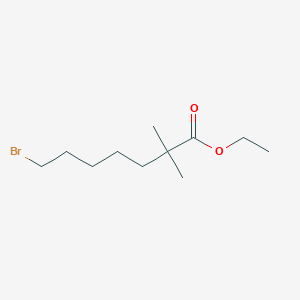![molecular formula C7H9BrN2O B3092745 2-[(3-Bromopyridin-2-yl)amino]ethanol CAS No. 1234622-99-1](/img/structure/B3092745.png)
2-[(3-Bromopyridin-2-yl)amino]ethanol
Descripción general
Descripción
“2-[(3-Bromopyridin-2-yl)amino]ethanol” is a chemical compound with the CAS Number: 1234622-99-1 . It has a molecular weight of 217.07 and its IUPAC name is 2-[(3-bromo-2-pyridinyl)amino]ethanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9BrN2O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5H2,(H,9,10) . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Pyridylcarbene Formation : A study by Abarca et al. (2006) explored the formation of pyridylcarbene intermediates through the thermal decomposition of bromo-methyl-triazolopyridine. Among the resultant products was 1-(6-bromopyridin-2-yl)ethanol, which suggests a potential pathway for synthesizing related compounds.
Enantioselective Resolution : Conde et al. (1998) achieved the resolution of a compound similar to 2-[(3-Bromopyridin-2-yl)amino]ethanol, specifically 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, using lipase-mediated reactions. This study, published in Tetrahedron-asymmetry, highlights the importance of such compounds in synthesizing new adrenergic agents (Conde et al., 1998).
Copper-Catalyzed Amination : Zhao et al. (2010) described a copper-catalyzed direct amination of ortho-functionalized haloarenes, using sodium azide as the amino source in ethanol. This method could potentially be applied to synthesize ortho-functionalized aromatic amines similar to this compound (Zhao et al., 2010).
Schiff Base Ligand Synthesis : Keypour et al. (2015) investigated the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines, including compounds like 2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol. These ligands were used to form Cu(II) complexes, indicating potential applications in coordination chemistry and catalysis (Keypour et al., 2015).
Amination in Halogeno-Derivatives : Hertog and Jouwersma (2010) explored the reactivity of halogeno-derivatives of pyridine towards ammonia, which could be relevant for understanding the reactions involving similar structures like this compound (Hertog & Jouwersma, 2010).
Thiourea Derivatives Synthesis : Research by Nurkenov et al. (2021) on the synthesis of thiourea derivatives of functionally substituted pyridines, using 2-amino-5-bromopyridine among others, indicates the utility of such compounds in pharmaceutical applications (Nurkenov et al., 2021).
Polymer Synthesis : Bakkali-Hassani et al. (2018) investigated the use of aminoalcohols, including 2-(methyl amino)ethanol, as initiators for the ring-opening polymerization of 2-methyl-N-tosyl aziridine, which demonstrates the potential of related compounds in polymer science (Bakkali-Hassani et al., 2018).
Mecanismo De Acción
Target of Action
Mode of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(3-Bromopyridin-2-yl)amino]ethanol . These factors can include pH, temperature, and the presence of other molecules, among others.
Análisis Bioquímico
Biochemical Properties
Similar compounds have been known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Molecular Mechanism
Propiedades
IUPAC Name |
2-[(3-bromopyridin-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJLBUBYEVDLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,7-Bis(diphenylphosphinyl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3092710.png)



![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)





